molecular formula C14H20N4 B11866821 2-((1,4-Diazepan-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole

2-((1,4-Diazepan-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole

Cat. No.: B11866821
M. Wt: 244.34 g/mol
InChI Key: OIZNWKNGQHFCMD-UHFFFAOYSA-N
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Description

2-((1,4-Diazepan-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole is a heterocyclic compound that features both a benzimidazole and a diazepane ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The benzimidazole ring is known for its biological activity, while the diazepane ring can enhance the compound’s pharmacokinetic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1,4-Diazepan-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-methyl-1H-benzo[d]imidazole with a diazepane derivative under basic conditions. The reaction proceeds through nucleophilic substitution, where the diazepane ring is introduced to the benzimidazole core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-((1,4-Diazepan-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((1,4-Diazepan-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((1,4-Diazepan-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes or receptors, inhibiting their activity. The diazepane ring can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((1,4-Diazepan-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole is unique due to the combination of the benzimidazole and diazepane rings. This combination enhances its biological activity and pharmacokinetic properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H20N4

Molecular Weight

244.34 g/mol

IUPAC Name

2-(1,4-diazepan-1-ylmethyl)-1-methylbenzimidazole

InChI

InChI=1S/C14H20N4/c1-17-13-6-3-2-5-12(13)16-14(17)11-18-9-4-7-15-8-10-18/h2-3,5-6,15H,4,7-11H2,1H3

InChI Key

OIZNWKNGQHFCMD-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1CN3CCCNCC3

Origin of Product

United States

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